molecular formula C19H19NO3 B1677259 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid CAS No. 878978-76-8

1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid

Cat. No. B1677259
CAS RN: 878978-76-8
M. Wt: 309.4 g/mol
InChI Key: LILIWWFBJKBUCO-UHFFFAOYSA-N
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Description

“1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid” is a chemical compound . It is an indolyl carboxylic acid with a molecular formula of C19H19NO3 and a molecular weight of 309.4 g/mol.

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly in the development of small molecule inhibitors. It has been identified with an EC50 of 158nM in assays conducted by the University of New Mexico . This suggests that it could be a potent candidate for drug development, especially in targeting proteins like Ras, which are implicated in various cancers.

Environmental Science

1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid, also known as DIMPA, has garnered attention for its potential environmental applications. It could be involved in the synthesis of environmentally friendly chemicals or used in processes that aim to reduce pollution and enhance sustainability.

Biochemistry

In biochemistry, this compound’s affinity for certain proteins could be utilized in studying protein-ligand interactions . It may serve as a tool in elucidating the mechanisms of action of enzymes and receptors, which is crucial for understanding cellular processes and designing therapeutic interventions.

Pharmacology

The pharmacological interest in 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid lies in its potential as a therapeutic agent. Its efficacy in binding to key biological targets suggests it could be a lead compound in the development of new medications for diseases where protein interaction plays a significant role .

Mechanism of Action

Target of Action

The primary target of 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid is the Ras-related C3 botulinum toxin substrate 1 (Mus musculus) . This protein plays a crucial role in intracellular signal transduction.

Mode of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This interaction can lead to changes in the activity of these receptors and subsequently alter cellular functions.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

As an indolyl carboxylic acid , this compound may have certain pharmacokinetic properties common to this class of compounds.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name

1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-7-8-14(2)18(11-13)23-10-9-20-12-16(19(21)22)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILIWWFBJKBUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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